BenchChemオンラインストアへようこそ!

N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide

Medicinal Chemistry Structure-Activity Relationship Ligand Design

This para-substituted regioisomer (CAS 921839-35-2) is the correct linear geometry for SAR studies where spatial separation of the chromene-carboxamide and pyridazine-methylsulfonyl modules is essential. It serves as the direct des-bromo comparator to the 6-bromo analog (CAS 921544-09-4), enabling definitive attribution of potency, selectivity, and PK properties to the bromine substituent. The molecule combines two privileged scaffolds—2-oxo-2H-chromene-3-carboxamide and a sulfonylated pyridazine—in a single halogen-free, MW 421.4 framework tractable for lead optimization in cancer, inflammation, and bacterial infection programs.

Molecular Formula C21H15N3O5S
Molecular Weight 421.43
CAS No. 921839-35-2
Cat. No. B2820457
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide
CAS921839-35-2
Molecular FormulaC21H15N3O5S
Molecular Weight421.43
Structural Identifiers
SMILESCS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=CC4=CC=CC=C4OC3=O
InChIInChI=1S/C21H15N3O5S/c1-30(27,28)19-11-10-17(23-24-19)13-6-8-15(9-7-13)22-20(25)16-12-14-4-2-3-5-18(14)29-21(16)26/h2-12H,1H3,(H,22,25)
InChIKeyVDFYLCCCWSGOLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide (CAS 921839-35-2): Procurement-Relevant Class & Structural Identity


N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide (CAS 921839-35-2, molecular formula C₂₁H₁₅N₃O₅S, molecular weight 421.4 g/mol) is a synthetic small molecule that belongs to the class of 2-oxo-2H-chromene-3-carboxamides bearing a pyridazine ring with a methylsulfonyl electron-withdrawing group . The 2-oxo-2H-chromene (coumarin-3-carboxamide) scaffold is a privileged structure widely associated with anticancer, anti-inflammatory, and antimicrobial activities, while the pyridazine-sulfonyl motif has been separately explored in ion-channel modulation patents [1]. The combination of these two pharmacophoric elements in a single molecule defines its chemical identity, but publicly available peer-reviewed pharmacological profiling for this exact compound remains extremely limited.

Why Generic Substitution Fails for N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide (CAS 921839-35-2) in Research Procurement


Within the 2-oxo-2H-chromene-3-carboxamide series, even minor structural modifications lead to divergent biological profiles. The presence, position, and electronic nature of substituents on both the chromene core and the terminal aryl/pyridazine ring profoundly affect target binding and selectivity. For example, the simple replacement of the pyridazine-methylsulfonyl moiety with a 4-methylsulfonylphenyl group yields a compound with measurable but only moderate antibacterial activity (MIC 15–25 µg/mL) [1], while introducing a bromine atom at the 6-position of the chromene ring results in a distinct analog (6-bromo derivative, CAS 921544-09-4) with potentially altered cytotoxicity and physicochemical properties . Because no comprehensive head-to-head pharmacological data exist for this specific compound against its closest analogs, procurement decisions cannot rely on assumed class-level equivalence and must be guided by the limited structural, physicochemical, and patent-context evidence available.

Product-Specific Quantitative Evidence Guide for N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide (CAS 921839-35-2)


Structural Differentiation from Non-Pyridazine Analog: The Pyridazine Ring Introduces a H-Bond Acceptor/Donor Dyad Absent in Phenyl-Only Congeners

The target compound incorporates a 3-(6-methylsulfonyl)pyridazine ring, which provides two additional nitrogen atoms capable of acting as hydrogen-bond acceptors and, depending on protonation state, donors. This structural feature is absent in the closest published analog, N-[4-(methylsulfonyl)phenyl]-2-oxo-2H-chromene-3-carboxamide (CAS not provided), which contains a simple 4-methylsulfonylphenyl group and exhibited only moderate antibacterial activity (MIC 25 µg/mL against S. aureus, 15 µg/mL against E. coli) [1]. The pyridazine ring's extra H-bonding capacity could theoretically enhance target engagement or metabolic stability, although direct comparative pharmacological data for the target compound are not publicly available.

Medicinal Chemistry Structure-Activity Relationship Ligand Design

Absence of the 6-Bromo Substituent: Reduced Molecular Weight and LogP Compared to the 6-Bromo Analog (CAS 921544-09-4)

The target compound (MW 421.4 g/mol, molecular formula C₂₁H₁₅N₃O₅S) lacks the heavy bromine atom present in its closest cataloged analog, 6-bromo-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide (MW 500.32 g/mol, molecular formula C₂₁H₁₄BrN₃O₅S, CAS 921544-09-4) . The absence of bromine reduces molecular weight by ~79 g/mol and is expected to decrease lipophilicity (LogP) by approximately 0.5–1.0 log units based on the Hansch-Leo substituent constant for aromatic bromine (π ≈ 0.86). This may translate to improved aqueous solubility and a lower risk of CYP450 inhibition often associated with halogenated aromatics.

Drug Discovery Physicochemical Profiling ADME

Regioisomeric Identity: Para-Phenylene Linker Distinguishes This Compound from Meta-Substituted Isomers

The target compound bears the pyridazinyl-phenyl linkage at the para-position of the central phenyl ring (N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide). A commercial meta-substituted regioisomer, N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide, is also listed in chemical catalogs . Para- versus meta-substitution alters the vector and geometry of the pyridazine-methylsulfonyl group relative to the chromene-carboxamide core, which can critically impact molecular recognition at protein targets where shape complementarity is essential. No comparative biological data are available between these regioisomers.

Cheminformatics Regioisomer Differentiation Molecular Recognition

N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide (CAS 921839-35-2): Best-Fit Research & Industrial Application Scenarios


Medicinal Chemistry Hit-to-Lead Optimization Starting Point

The compound's chromene-3-carboxamide scaffold is a known privileged structure, and its pyridazine-methylsulfonyl terminus adds H-bonding functionality not present in simpler phenyl analogs [1]. With a molecular weight of 421.4 g/mol and no metabolically problematic halogens, it may serve as a synthetically tractable starting point for lead optimization campaigns targeting cancer, inflammation, or bacterial infections where 2-oxo-2H-chromene derivatives have shown promise [1].

Regioisomer-Specific Biochemical Screening

Because para- and meta-substituted regioisomers exist in commercial catalogs, the para-substituted compound (CAS 921839-35-2) is the appropriate choice for any SAR study requiring a linear molecular geometry and maximal spatial separation between the chromene-carboxamide and pyridazine-methylsulfonyl pharmacophores .

Non-Halogenated Comparator for 6-Bromo Analog Studies

For research programs that have identified activity in the 6-bromo analog (CAS 921544-09-4), this compound serves as the direct des-bromo comparator, enabling the assessment of the bromine substituent's contribution to potency, selectivity, and pharmacokinetic properties .

Chemical Biology Probe Development for Pyridazine-Binding Targets

Pyridazine sulfonamide derivatives have been patented as chloride channel modulators [2]. This compound's structural alignment with that chemotype positions it as a candidate for chemical biology studies investigating calcium-activated chloride channels (CaCC) or volume-regulated anion channels (VRAC), though target engagement must be experimentally confirmed.

Quote Request

Request a Quote for N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.